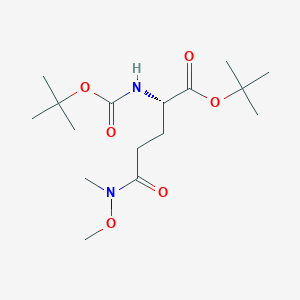

![molecular formula C10H7ClO3S B2371625 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 172088-61-8](/img/structure/B2371625.png)

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

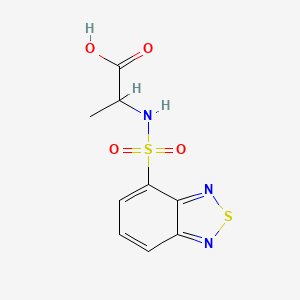

CMBT and its derivatives have been a subject of interest in chemical synthesis. Research has shown that these compounds can undergo various chemical reactions, leading to the formation of different structurally interesting and potentially useful compounds.Molecular Structure Analysis

The molecular structure of CMBT is represented by the empirical formula C9H5ClO2S . Its molecular weight is 212.65 . The SMILES string representation is OC(=O)c1sc2ccccc2c1Cl .Chemical Reactions Analysis

CMBT and its derivatives can undergo various chemical reactions, leading to the formation of different structurally interesting and potentially useful compounds. For instance, 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid, a related compound, can be decarboxylated to produce different derivatives.Physical And Chemical Properties Analysis

CMBT is a solid with a melting point of 268-272 °C (lit.) . It has an assay of 97% .科学的研究の応用

Chemical Synthesis and Modification

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid and its derivatives have been a subject of interest in chemical synthesis. Research has shown that these compounds can undergo various chemical reactions, leading to the formation of different structurally interesting and potentially useful compounds. For instance, Jackson and Bowlus (1980) demonstrated that 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid, a related compound, can be decarboxylated to produce different derivatives, highlighting the reactive nature of these compounds (Jackson & Bowlus, 1980). Additionally, studies like the one by Ricci, Balucani, and Buu‐Hoï (1967) have explored the Vilsmeier–Haack formylation of methoxybenzo[b]thiophens, which is a critical reaction in the synthesis of various organic compounds (Ricci, Balucani, & Buu‐Hoï, 1967).

Applications in Material Science

The use of benzo[b]thiophene derivatives extends to material science, particularly in the development of luminescent materials and magnetic clusters. For instance, the research by Liu et al. (2014) on Fe12Ln4 clusters based on thiophene-3-carboxylic acid demonstrates the potential of these compounds in tuning magnetic behaviors in materials science (Liu et al., 2014). Moreover, Osterod et al. (2001) investigated the luminescent properties of stilbene carboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, revealing their potential in creating luminescent supramolecular assemblies (Osterod et al., 2001).

Pharmaceutical Research

Although the request excludes drug use and dosage information, it's worth noting that benzo[b]thiophene derivatives, including those related to 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid, have been explored in pharmaceutical research for their potential as anti-inflammatory agents and in other therapeutic applications. For instance, Radwan et al. (2009) synthesized a series of C5-substituted benzo[b]thiophenes showing potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Safety and Hazards

作用機序

Target of Action

The primary target of 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein that plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting DNA damage repair .

Mode of Action

The compound interacts with Mcl-1, leading to its downregulation . This interaction results in the promotion of apoptosis and the impairment of DNA damage repair . The compound can enter cancer cells effectively and cause DNA damage .

Biochemical Pathways

The compound affects the apoptosis pathway by downregulating Mcl-1, which prompts a conspicuous apoptotic response . It also impacts the DNA damage repair pathway by causing DNA damage . The compound can also downregulate the DNA damage repair proteins RAD51 and BRCA2 .

Pharmacokinetics

The compound’s ability to effectively enter cancer cells suggests it may have good cellular permeability .

Result of Action

The result of the compound’s action is the induction of apoptosis and impairment of DNA damage repair in cancer cells . This leads to high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells .

特性

IUPAC Name |

3-chloro-5-methoxy-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJVOJZDMWGGRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2371542.png)

![7-hydroxy-N-(3-hydroxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371544.png)

![Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-](/img/structure/B2371545.png)

![3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2371557.png)

![3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2371559.png)

![2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2371565.png)